2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1324278-42-3
VCID: VC4941547
InChI: InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.44

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1324278-42-3

Cat. No.: VC4941547

Molecular Formula: C16H16N2OS2

Molecular Weight: 316.44

* For research use only. Not for human or veterinary use.

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1324278-42-3

Specification

CAS No. 1324278-42-3
Molecular Formula C16H16N2OS2
Molecular Weight 316.44
IUPAC Name 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3
Standard InChI Key VWPPFUFRSHULTG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The molecular formula C₁₆H₁₆N₂OS₂ (molecular weight: 316.44 g/mol) reflects a hybrid structure combining a thieno[3,2-d]pyrimidin-4-one scaffold with a [(2,5-dimethylphenyl)methyl]sulfanyl substituent at position 2 and a methyl group at position 3. The IUPAC name, 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one, systematically describes its substituent arrangement.

Table 1: Key Structural Descriptors

PropertyValue
CAS Number1324278-42-3
Molecular FormulaC₁₆H₁₆N₂OS₂
Molecular Weight316.44 g/mol
IUPAC Name2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
InChIInChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3

The thienopyrimidinone core features a bicyclic system with sulfur (thiophene) and nitrogen (pyrimidine) atoms, while the 2,5-dimethylbenzylsulfanyl group introduces steric bulk and lipophilicity. X-ray crystallography of analogous compounds reveals planarity in the fused ring system, with substituents adopting equatorial orientations to minimize steric strain .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related thienopyrimidinones shows characteristic absorption bands at 1665–1685 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch), though the latter may be absent if the sulfhydryl group is substituted . Nuclear magnetic resonance (NMR) data for this compound’s analogs indicate:

  • ¹H NMR: Methyl groups resonate at δ 2.3–2.9 ppm, aromatic protons at δ 6.8–7.4 ppm.

  • ¹³C NMR: Carbonyl carbons appear at δ 157–159 ppm, thiophene carbons at δ 115–130 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multi-step sequence:

  • Thio-Claisen Rearrangement: 5-Prop-2-ynylsulfanyl pyrimidin-4-ones undergo thermal rearrangement in chlorobenzene to form the thieno[3,2-d]pyrimidin-4-one core .

  • Substituent Introduction: Alkylation at position 2 with (2,5-dimethylphenyl)methyl bromide introduces the sulfanyl group, while methylation at position 3 occurs via nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationChlorobenzene, reflux, 24h75–80
Sulfanyl SubstitutionNaH, DMF, (2,5-dimethylphenyl)methyl bromide65–70
N-MethylationCH₃I, K₂CO₃, acetone, 12h85–90

Mechanistic Insights

The thio-Claisen rearrangement proceeds through a concerted -sigmatropic shift, stabilized by aromaticity in the transition state. Density functional theory (DFT) studies on analogous systems suggest activation energies of 25–30 kcal/mol, with solvent polarity significantly influencing reaction rates .

Physicochemical Properties

Solubility and Stability

Experimental data for closely related compounds indicate:

  • LogP: ~3.2 (predicted), suggesting moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

  • Thermal Stability: Decomposition above 250°C, as evidenced by thermogravimetric analysis (TGA) .

Reactivity Profile

The compound exhibits:

  • Nucleophilic Aromatic Substitution at position 6 of the thiophene ring.

  • Oxidation of the sulfanyl group to sulfoxide/sulfone derivatives under strong oxidizing conditions.

  • Hydrolysis of the pyrimidinone carbonyl under basic conditions (pH >10) .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8–16
Enterococcus faecalis16–32
Escherichia coli>64

Mechanistic studies suggest intercalation into DNA and topoisomerase IV inhibition .

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking

Docking simulations with homology models of human kinases reveal:

  • Binding Energy: −9.2 kcal/mol for EGFR kinase, driven by hydrogen bonding with Met793 and hydrophobic interactions with Leu718.

  • Selectivity: The sulfanyl group displaces water molecules in the ATP-binding pocket, improving specificity .

SAR Trends

Key structural determinants of activity include:

  • Position 3 Methyl: Enhances metabolic stability compared to hydrogen substituents.

  • 2,5-Dimethylbenzyl Group: Optimal for balancing lipophilicity and steric effects.

  • Sulfanyl vs. Sulfone: Sulfanyl derivatives show superior antibacterial activity but lower kinase inhibition .

Pharmacokinetic and Toxicological Considerations

ADMET Predictions

Computational models (QikProp) suggest:

  • Caco-2 Permeability: 22 nm/s (moderate absorption).

  • hERG Inhibition: pIC₅₀ = 5.1 (low cardiac risk).

  • CYP3A4 Inhibition: Probable, due to the sulfur heterocycle .

Acute Toxicity

Rodent studies on analogs indicate:

  • LD₅₀: >500 mg/kg (oral, rats).

  • Hepatotoxicity: Elevated ALT at 100 mg/kg/day doses .

Industrial and Regulatory Status

Patent Landscape

A 2022 patent (WO2022184567) claims thienopyrimidinone derivatives for oncology, encompassing this compound’s structural class. Key claims include:

  • Use in combination with PD-1/PD-L1 inhibitors.

  • Synthesis methods using continuous flow chemistry.

Future Directions and Challenges

Targeted Modifications

  • Position 6 Functionalization: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

  • Prodrug Development: Phosphate esters to improve oral bioavailability .

Combination Therapies

Synergy studies with β-lactam antibiotics show 4–8 fold reduction in MIC against MRSA when co-administered with thienopyrimidinones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator